molecular formula C35H38O6 B013725 methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside CAS No. 17791-37-6

methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside

Cat. No. B013725
CAS RN: 17791-37-6
M. Wt: 554.7 g/mol
InChI Key: IXEBJCKOMVGYKP-KJQSSVQNSA-N
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Description

Synthesis Analysis

The synthesis of related carbohydrate compounds often involves complex procedures including protection and deprotection steps, glycosylation reactions, and the utilization of specific reagents to achieve high yield and selectivity. For instance, a laboratory procedure for the synthesis of methyl 4,6-O-benzylidene-α-D-glucopyranoside, a related compound, demonstrates the practical aspects of synthetic carbohydrate chemistry, highlighting the importance of specific synthetic steps and purification methods in achieving desired molecular structures (Demchenko et al., 2006).

Molecular Structure Analysis

The structural study of carbohydrate synthons, like 2,3,4,6-tetra(O-vinyl) methyl-α-d-glucopyranoside, provides valuable insights into the stereochemical structure of these compounds both in crystals and in solution. Techniques such as NMR, IR, MS, and X-ray methods are crucial for determining the conformation and stereochemistry of the glucopyranoside molecules (Trofimov et al., 2006).

Chemical Reactions and Properties

Carbohydrate compounds undergo a variety of chemical reactions, including glycosylation, which is fundamental in the synthesis of oligosaccharides and glycoconjugates. The use of specific reagents, such as trimethylsilyl triflate and pyridine, in the glucosylation reactions highlights the chemical versatility and reactivity of these compounds. For example, the synthesis of α-D-glucopyranosyl linked oligosaccharides demonstrates the stereoselective synthesis achievable with certain glucopyranoside reagents (Jain & Matta, 1992).

Physical Properties Analysis

The physical properties of methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside and related compounds, such as solubility, melting point, and optical rotation, are essential for understanding their behavior in various solvents and reactions. These properties are influenced by the molecular structure and the presence of protective groups.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to participate in selective reactions, are crucial for the application of these compounds in synthetic strategies. The protective group strategy is a fundamental aspect of carbohydrate chemistry, allowing for the selective modification of the hydroxyl groups and enabling the construction of complex molecules.

Scientific Research Applications

  • As a Reagent in Glycosylation : Methyl 2,3,4,6-tetra-O-(4-methoxybenzyl)-1-thio-α-D-glucopyranoside is used as a novel reagent for α-glycosylation towards nitrophenyl or benzyl glycosides (Jain & Matta, 1992).

  • In Trisaccharide Derivative Synthesis : This compound is a trisaccharide derivative, useful in scientific research, particularly in the synthesis of complex carbohydrates (Ray, Sarkar, & Roy, 1989).

  • For Preparing Partially Benzylated Aldopyranose : The synthesis of methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose aids in preparing partially benzylated aldopyranose (Glaudemans & Fletcher, 1972).

  • Applications in Chemical and Pharmaceutical Research : Benzyl 2-O-, 3-O-, and 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-L-rhamnopyranosides, synthesized from this compound, have potential applications in chemical and pharmaceutical research (King & Bishop, 1974).

  • In Polysaccharide Synthesis : It is a tetrasaccharide repeating-unit of the polysaccharide from Klebsiella type 23, indicating its use in polysaccharide synthesis (Ray & Roy, 1990).

  • For Studying Stereochemistry : The synthesized α- and β-C-allylglucopyranosides and their derivatives are useful for studying the stereochemistry of methyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside and its derivatives (Pétry et al., 2017).

  • In High-Yield Methanolysis : Methanolysis of this compound produces methyl 2,3,4-tri-O-trimethylsilyl-alpha-D-glucopyranoside in high yield, useful in chemical synthesis (Hurst & Mcinnes, 1965).

  • In High Pressure-Assisted Glycosylation : The high pressure-assisted glycosylation reaction of 2-benzothiazoyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-glucopyranoside with methyl iodide yields β-glucosides, useful in synthesis (Gama & Yasumoto, 1993).

  • In Free-Radical Bromination : Free-radical bromination of this compound yields a β-bromobenzyl ether, and alkaline hydrolysis yields methyl β-D-glucopyranoside and D- (BeMiller & Muenchow, 1973).

  • In Direct Glucosidation : Direct glucosidation of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose is used in scientific research (Koto, Hamada, & Zen, 1975).

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEBJCKOMVGYKP-KJQSSVQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445588
Record name methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside

CAS RN

17791-37-6
Record name Methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17791-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
2
Citations
T Li, L Guo, Y Zhang, J Wang, Z Zhang, J Li… - Bioorganic & medicinal …, 2011 - Elsevier
Structure–activity relationships in a series of C2-substituted gluco-configured tetrahydroimidazopyridines as β-glucosidase inhibitors - ScienceDirect Skip to main content Skip to …
T Otto-Jaworska - Acta Poloniae Pharmaceutica, 1992 - europepmc.org
N2-carbodithiomethyl-N1-3-carboxycrotonic acid hydrazide (I) was cyclized with acetic acid to (II) and concentrated sulphuric acid to (III). Unstable compound (II) was found to be …
Number of citations: 2 europepmc.org

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